3'-O-(beta-Hydroxyethyl)rutoside

Description

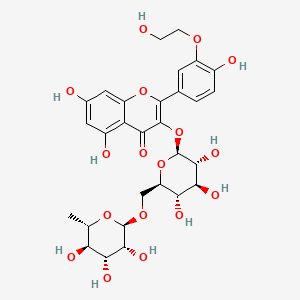

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-14(33)7-12(31)8-16(18)44-26(27)11-2-3-13(32)15(6-11)41-5-4-30/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQBDKNWNLORNQ-BDAFLREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125092-04-8 | |

| Record name | 3'-O-(beta-Hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125092048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S989A33QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Discovery of Hydroxyethylated Flavonoids

The journey of 3'-O-(beta-Hydroxyethyl)rutoside begins with the extensive history of its parent compound, rutin (B1680289). Flavonoids, a diverse group of polyphenolic plant compounds, have been recognized for centuries for their biological activities. capes.gov.br Rutin, a glycoside of the flavonol quercetin (B1663063), has been a particular focus of study due to its abundance in nature and its array of pharmacological properties. wikipedia.org

In the mid-20th century, scientific interest grew in modifying natural compounds to enhance their physicochemical properties, such as solubility, which could in turn improve their potential applications. This led to the development of semi-synthetic flavonoids. nih.gov The process of hydroxyethylation, involving the addition of hydroxyethyl (B10761427) groups (-CH₂CH₂OH) to the flavonoid structure, was one such modification. Early clinical and pharmacological studies, particularly from the 1970s, began to investigate these new derivatives, often referring to them with the general term "O-(beta-hydroxyethyl)rutoside" or the abbreviation "HR". wikipedia.orggoogle.com These initial investigations typically utilized mixtures containing various hydroxyethylated species, laying the groundwork for more detailed analysis in the decades to follow.

Evolution of Research Perspectives on Rutoside Derivatives

The scientific perspective on hydroxyethylated rutosides has matured significantly over time, shifting from the study of broad mixtures to a more nuanced investigation of individual isomers and their specific properties. A primary challenge in this field, as highlighted in patent literature, is the difficulty of targeted synthesis. nih.gov The rutin (B1680289) molecule possesses four reactive hydroxyl groups, and the hydroxyethylation process often results in a non-specific attachment of hydroxyethyl (B10761427) groups, yielding a complex mixture of mono-, di-, tri-, and even tetra-substituted products. nih.gov

This chemical complexity spurred the development of advanced analytical techniques. Methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) became crucial for separating, identifying, and quantifying the individual isomers within these mixtures. nih.gov Research using these methods revealed that commercial preparations like Troxerutin (B1681598) are predominantly composed of 3',4',7-Tri-O-(β-hydroxyethyl)rutin (Tri-HER), a compound that includes the 3'-O-(beta-Hydroxyethyl) substitution. nih.gov

This analytical progress enabled researchers to explore the structure-activity relationships among different derivatives. Studies began to compare the biological effects of these isomers, revealing that their activities are not uniform. For instance, research on antioxidant properties indicated that the degree of hydroxyethylation influences efficacy. One study found that di-O-(beta-hydroxyethyl)-rutosides and 7-mono-O-(beta-hydroxyethyl)-rutoside were more potent free radical scavengers compared to the tri-O-(beta-hydroxyethyl)-rutoside variant. researchgate.net Another investigation into the hydroxyl radical scavenging activity of five different O-(β-Hydroxyethyl)-rutosides demonstrated that potency was directly proportional to the degree of hydroxyethylation when an iron chelator was present. nih.gov

Interactive Data Table: Antioxidant Properties of Various O-(β-Hydroxyethyl)-rutosides (This table summarizes findings from a study investigating hydroxyl radical scavenging and lipid peroxidation inhibition. Note: "Zy" numbers are compound identifiers from the study.)

| Compound | Degree of Hydroxyethylation | Hydroxyl Radical Scavenging (with EDTA) | Lipid Peroxidation Inhibition |

| 7-hydroxyethyl rutoside (Zy 15077) | Mono | Least Active | Most Active |

| 7,4'-dihydroxyethyl rutoside (Zy 15533) | Di | Intermediate | Intermediate |

| 7,3',4'-trihydroxyethyl rutoside (Zy 15534) | Tri | Intermediate | Intermediate |

| 5,7,3',4'-tetrahydroxyethyl rutoside (Zy 15535) | Tetra | Most Active | Almost Inactive |

| 7,3',4'-trihydroxyethyl quercetin (B1663063) (Zy 15529) | Tri (Aglycone) | N/A | Most Active |

| Data sourced from a comparative study on the antioxidant properties of O-(β-Hydroxyethyl)-rutosides. nih.gov |

Current Academic Significance and Research Gaps for 3 O Beta Hydroxyethyl Rutoside Studies

Regioselective Hydroxyethylation of Rutoside: Methodological Advances

The primary method for synthesizing this compound is the hydroxyethylation of rutoside (rutin). This reaction involves introducing a hydroxyethyl (B10761427) group onto the rutin (B1680289) backbone, specifically targeting the 3'-hydroxyl group of the quercetin (B1663063) moiety. The process typically utilizes ethylene (B1197577) oxide as the hydroxyethylating agent, which reacts with the phenolic hydroxyl groups of rutin under controlled conditions. google.com

Achieving regioselectivity—the preferential reaction at a specific position—is a significant challenge due to the multiple hydroxyl groups on the rutin molecule. Methodological advances have focused on multi-step reaction pathways to enhance control over the substitution pattern. A common strategy involves a two-step process where rutin is first converted to an intermediate, such as 7-mono-O-(β-hydroxyethyl)rutoside (monoHER). google.comgoogle.com This intermediate, with a purity of 98% or greater, is then subjected to a second hydroxyethylation step. google.com This approach allows for the sequential introduction of hydroxyethyl groups, leading to a higher yield of the desired multi-substituted products like troxerutin, which is a mixture containing 7,3',4'-trihydroxyethyl rutoside. google.comgoogle.com

The choice of solvent and catalyst is critical in directing the reaction. Solvents such as water, methanol (B129727), ethanol, and pyridine, or mixtures thereof, are commonly employed. google.comgoogle.com The use of alkaline catalysts helps to deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity and facilitating the reaction with ethylene oxide.

Optimization of Reaction Conditions and Purity Control in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and related compounds. Key parameters that are manipulated include temperature, reaction time, and the choice of reagents.

Purity control is a critical aspect of the synthesis, ensuring the final product is free from significant amounts of unreacted starting materials or undesired side products. High-purity intermediates, such as 7-monohydroxyethyl rutoside with a purity of ≥98%, are used to ensure the final product mixture has minimal non-hydroxyethylated derivatives. google.com Following the reaction, purification is achieved through a series of steps. These can include adjusting the pH to acidic to precipitate the product, followed by advanced chromatographic techniques. google.comgoogle.com The use of cation and anion exchange resins is effective for removing salts and other ionic impurities. google.com Finally, recrystallization from solvent systems like methanol-isopropanol or methanol is employed to obtain the final product with a high degree of purity. google.com

Exploration of Novel Synthetic Pathways for Rutoside Derivatives

While direct hydroxyethylation is the established method, research into novel synthetic pathways for flavonoid glycosides is an active area. These explorations aim to overcome challenges such as regioselectivity and to create a wider library of derivatives. iiserpune.ac.in The development of new synthetic routes often involves the use of protecting groups to shield reactive hydroxyl groups, allowing for modification at specific sites. Although not directly reported for this compound, strategies used for other complex glycosides, such as C-nucleosides, provide a conceptual framework. iiserpune.ac.innih.gov These methods focus on achieving synthesis with fewer steps and higher yields.

For instance, alternative synthetic strategies for rutoside derivatives have been reported, such as dissolving rutin in sodium methoxide (B1231860) and subsequently reacting it with various electrophiles like 1,3-dichloro-2-propanol (B29581) or 1,2-dibromoethane (B42909) to yield novel derivatives. researchgate.net Such approaches, which modify the core rutin structure through different chemical linkages, highlight the potential for developing new pathways that could be adapted for synthesizing specific hydroxyethylated isomers. The challenge in synthesizing modified nucleoside analogues often lies in the compatibility between the basicity of the core molecule and acidic reaction protocols, necessitating the development of innovative strategies. iiserpune.ac.in

Stereochemical Considerations in this compound Synthesis

The molecular structure of this compound is complex, featuring a defined stereochemistry with 10 stereocenters. ncats.io The synthesis starts from rutin, a natural product with its own inherent stereochemistry in the sugar moieties (rhamnose and glucose). It is critical that the synthetic process of hydroxyethylation does not alter or epimerize these chiral centers.

The addition of the hydroxyethyl group at the 3'-position does not create a new stereocenter on the quercetin ring itself. However, the integrity of the ten existing stereocenters, located on the glycosidic portion of the molecule, must be maintained throughout the synthesis. ncats.io The reaction conditions, particularly pH and temperature, must be controlled to prevent racemization or degradation of the sugar units. The successful synthesis of related complex molecules, like 2-deoxy benzamide (B126) riboside, has shown that vulnerable stereocenters can epimerize under standard deprotection conditions (e.g., using a fluoride (B91410) source), highlighting the need for carefully chosen reaction protocols to preserve stereochemical integrity. nih.gov

Design and Synthesis of Analogs for Structure-Activity Probing

The design and synthesis of analogs of this compound are essential for understanding how its chemical structure relates to its biological activity. By systematically modifying the structure—for example, by changing the number and position of the hydroxyethyl groups—researchers can investigate the contribution of specific structural features.

Examples of such analogs include 7-mono-O-(β-hydroxyethyl)rutoside (monoHER) and 3',4'-Bis(hydroxyethyl)rutoside (DiHER). Studies on these analogs have revealed that the substitution pattern significantly influences the molecule's conformation. For instance, X-ray diffraction studies have shown that the 3',4'-disubstituted analog adopts a planar conformation in its B-ring, whereas the 7-mono-substituted analog has a more twisted conformation. This difference in three-dimensional shape can affect how the molecule interacts with biological targets.

The synthesis of a library of analogs with varying degrees and patterns of hydroxyethylation allows for a systematic exploration of structure-activity relationships (SAR). This can involve preparing mono-, di-, tri-, and tetra-hydroxyethylated rutosides and evaluating their properties. The synthesis of other types of rutin derivatives, such as those carrying a quinoline (B57606) moiety, further illustrates the broad effort to create novel analogs to discover agents with enhanced or new activities. researchgate.net

High-Resolution Chromatographic Techniques for Isolation and Quantitation

High-resolution chromatographic techniques are fundamental in the analysis of this compound and its related compounds. These methods offer the necessary selectivity and sensitivity to separate complex mixtures and accurately quantify the target analyte.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of O-(β-hydroxyethyl)-rutosides. nih.govresearchgate.net Method development often focuses on reversed-phase (RP) chromatography, utilizing columns such as RP-8 or C18. nih.govnih.gov

A key aspect of HPLC method development is the optimization of the mobile phase. Gradient elution is frequently employed to achieve optimal separation of various hydroxyethylated rutoside derivatives. researchgate.netresearchgate.net Common mobile phase constituents include mixtures of water, methanol, acetonitrile (B52724), and acetic acid. nih.gov For instance, a step gradient starting with water-methanol-acetic acid (70:30:6) followed by water-ethanol-acetic acid (70:30:6) has been successfully used. nih.gov Alternatively, a linear gradient of water-acetonitrile can effectively separate these compounds. nih.gov The use of tetrahydrofuran (B95107) (THF) in a phosphate (B84403) buffer system has also been reported, where the gradient of THF is critical for separation. researchgate.netresearchgate.net

Detection is typically carried out using UV detectors, with wavelengths around 280 nm being effective for rutin and its derivatives. researchgate.net Fluorescence detectors can also be employed to enhance sensitivity. nih.gov The development of stability-indicating LC-UV methods is crucial for monitoring the degradation of these compounds. One such method utilized a gradient elution on a Phenomenex Kinetex EVO C18 column with acetonitrile and ammonium (B1175870) bicarbonate buffer (10 mM, pH 9.2). nih.gov

Table 1: HPLC Method Parameters for O-(β-hydroxyethyl)-rutosides Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | RP-8 | C-8 | Phenomenex Kinetex EVO C18 (150 × 3 mm, 5 μm) |

| Mobile Phase | A: Water-Methanol-Acetic Acid (70:30:6)B: Water-Ethanol-Acetic Acid (70:30:6) | A: 8% THF + 92% 0.05M Na-phosphate buffer (pH 3.0)B: 20% THF + 80% 0.05M Na-phosphate buffer (pH 3.0) | A: AcetonitrileB: Ammonium bicarbonate buffer (10 mM, pH 9.2) |

| Elution | Step Gradient | Gradient | Gradient |

| Detection | UV, Fluorescence | UV (280 nm) | UV |

| Reference | nih.gov | researchgate.netresearchgate.net | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

While specific UPLC applications for this compound are not extensively detailed in the provided results, the principles of UPLC suggest significant potential for its analysis. UPLC systems, by utilizing smaller particle size columns (typically <2 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. These advantages would be highly beneficial for resolving complex mixtures of hydroxyethylrutoside isomers and for detecting trace-level impurities. The fundamental principles of mobile phase selection and gradient optimization developed for HPLC are directly transferable to UPLC method development.

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable technique for the structural characterization of this compound and the identification of its impurities. When coupled with chromatographic separation techniques (LC-MS), it provides a powerful platform for analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and large molecules like this compound. psu.edu In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. ESI typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation, providing valuable information about the molecular weight of the compound. psu.edu ESI-MS has been successfully used to detect and identify noncovalent complexes of related compounds. psu.edu

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be used for the analysis of less polar compounds that are not efficiently ionized by ESI. nih.gov In APCI, the sample is vaporized and then ionized by a corona discharge in the presence of a reagent gas. nih.gov This process often leads to the formation of protonated molecules and can sometimes induce more in-source fragmentation compared to ESI, which can provide some structural information. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. nih.govsdu.dk In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting fragment ions (product ions) are analyzed in the second mass analyzer. uvic.ca The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its different components and their connectivity.

For example, the fragmentation of 7-mono-O-(β-hydroxyethyl)-rutoside has been studied using tandem mass spectrometry. researchgate.net The fragmentation produced key fragments corresponding to the loss of the rhamnose sugar, the loss of both rhamnose and glucose sugars, and the loss of the sugars and the hydroxyethyl group. researchgate.net This type of fragmentation analysis is crucial for confirming the identity of this compound and for characterizing any related impurities that may have modifications at different positions on the rutin backbone.

Table 2: Key Fragment Ions in the Tandem Mass Spectrum of 7-mono-O-(β-hydroxyethyl)-rutoside

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Moiety Lost | Reference |

| [M+H]+ | 509 | 146 | Rhamnose | researchgate.net |

| [M+H]+ | 347 | 308 | Rhamnose + Glucose | researchgate.net |

| [M+H]+ | 303 | 352 | Rhamnose + Glucose + Hydroxyethyl group | researchgate.net |

This detailed fragmentation information allows for the precise localization of the hydroxyethyl group on the rutoside structure, distinguishing it from other isomers.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a unique molecular formula. This precision is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

For this compound, HRMS analysis would yield a high-resolution mass spectrum from which the exact mass of the molecular ion can be determined. This experimental mass is then compared against the theoretical masses of potential elemental formulas. The formula that falls within a narrow mass tolerance window of the measured value is considered the correct elemental composition. This technique is invaluable in confirming the identity of the compound and is often a primary requirement for publication in peer-reviewed scientific journals. The capabilities of HRMS make it an indispensable analytical tool for analyte characterization and quantification in pharmaceutical development. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound in solution. It provides atom-level information about the chemical environment, connectivity, and spatial arrangement of nuclei within the molecule.

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.

¹H NMR: The proton (¹H) NMR spectrum reveals the chemical shifts and coupling constants of the hydrogen atoms in the molecule. This information helps to identify the different types of protons (aromatic, aliphatic, hydroxyl, etc.) and their neighboring protons.

¹³C NMR: The carbon-13 (¹³C) NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

2D NMR Experiments: Two-dimensional NMR techniques are essential for establishing the connectivity between atoms. youtube.comoxinst.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly crucial for connecting different structural fragments of the molecule, such as the flavonoid backbone, the sugar moieties, and the beta-hydroxyethyl group.

A library of pulse sequences for these 1D and 2D NMR experiments is often standard with modern NMR systems. oxinst.com

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Rutoside Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2' | 7.58 (d) | 114.5 | C-1', C-3', C-4', C-6' |

| H-5' | 6.85 (d) | 115.3 | C-1', C-3', C-4' |

| H-6' | 7.64 (dd) | 121.6 | C-2', C-4', C-5' |

| H-6 | 6.20 (d) | 98.7 | C-5, C-7, C-8, C-10 |

| H-8 | 6.39 (d) | 93.6 | C-6, C-7, C-9, C-10 |

| Rha-H-1'' | 5.10 (d) | 100.8 | C-6' of Glc |

| Glc-H-1''' | 4.52 (d) | 101.2 | C-3 of Aglycone |

Conformation and Glycosidic Linkage Analysis

The analysis of torsion angles around each glycosidic linkage is fundamental to determining the conformation of an oligosaccharide. ox.ac.uk For this compound, NMR spectroscopy is pivotal in determining the conformation of the sugar rings and the stereochemistry of the glycosidic linkages.

Coupling Constants: The magnitude of the coupling constants (J-values) between protons on the sugar rings can provide information about their dihedral angles, which in turn defines the ring conformation (e.g., chair, boat).

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close in space, even if they are not directly bonded. NOESY cross-peaks between protons across the glycosidic linkage are instrumental in determining the relative orientation of the sugar units and their attachment to the flavonoid aglycone. This helps to confirm the specific location and stereochemistry of the glycosidic bonds.

Ultraviolet-Visible (UV-Vis) and Chiroptical Spectroscopic Methods

UV-Vis and chiroptical spectroscopy provide valuable information about the electronic properties and stereochemistry of this compound.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. uu.nluu.nlsci-hub.se The resulting spectrum is characterized by absorption bands corresponding to electronic transitions (e.g., π → π* and n → π*) within the chromophoric flavonoid system. researchgate.net The positions and intensities of these bands can be influenced by factors such as solvent polarity and pH, providing insights into the electronic structure of the molecule. researchgate.net UV-Vis spectroscopy is a rapid, non-destructive, and versatile method. uu.nlsci-hub.se

Application of Hyphenated Techniques in Complex Matrices (e.g., LC-NMR, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex mixtures such as biological fluids or natural product extracts. iipseries.orgnih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful and widely used hyphenated technique. nih.govresearchgate.netchemijournal.com LC separates the components of a mixture, and the MS provides mass information for each separated component, enabling its identification and quantification. chemijournal.com Tandem MS (LC-MS/MS) can be used to obtain structural information through fragmentation patterns, further aiding in the confirmation of the compound's identity. researchgate.net The use of LC-MS is rapidly increasing in various fields of analysis. researchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples LC with NMR spectroscopy. chemijournal.com It allows for the acquisition of detailed structural information (via NMR) for compounds as they are separated by the LC system. iipseries.org This is particularly valuable for the unambiguous identification of unknown metabolites or impurities in complex matrices without the need for prior isolation. iipseries.orgchemijournal.com

The combination of these techniques, sometimes in a triple hyphenated setup like LC-NMR-MS, provides complementary information that facilitates a faster and more accurate characterization of compounds in complex samples. iipseries.org

Development of Robust Quantification Methodologies in Biological Matrices (Non-Human)

Developing reliable methods for quantifying this compound in non-human biological matrices, such as the blood and organs of experimental animals, is crucial for pharmacokinetic and metabolism studies. nih.gov

Method Validation: A robust quantification method must be thoroughly validated to ensure its accuracy, precision, linearity, and sensitivity. This typically involves establishing a calibration curve using standards of known concentrations and assessing parameters like the limit of detection (LOD) and limit of quantification (LOQ).

Sample Preparation: Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed.

Instrumentation: LC-MS/MS is often the technique of choice for quantification in biological matrices due to its high sensitivity and selectivity. The use of an internal standard is essential to correct for variations in sample processing and instrument response.

Studies have been conducted to determine the concentration of O-(beta-hydroxyethyl)-rutosides in the serum and various organs of mice following administration, highlighting the importance of understanding the time-dependent distribution and excretion of the compound. nih.gov

Molecular and Cellular Mechanisms of 3 O Beta Hydroxyethyl Rutoside Action: in Vitro and Ex Vivo Investigations

Interactions with Cellular Components and Biological Macromolecules

The biological effects of 3'-O-(beta-Hydroxyethyl)rutoside are initiated by its interaction with various cellular structures and macromolecules. These interactions are fundamental to its subsequent influence on cellular function.

Protein Binding Dynamics and Allosteric Modulation

While specific studies on the protein binding dynamics of this compound are not extensively detailed in the available literature, the behavior of its parent compounds, rutin (B1680289) and quercetin (B1663063), provides valuable insights. Flavonoids, in general, are known to interact with plasma proteins, which can affect their bioavailability and transport. For instance, the binding of flavonoids to human serum albumin (HSA) is a critical determinant of their distribution in the bloodstream.

Allosteric modulation, where a molecule binds to a site on a protein other than the active site to alter its activity, is a key mechanism for regulating protein function. wikipedia.orglibretexts.orgbyjus.comyoutube.com While direct evidence of allosteric modulation by this compound is yet to be established, the structural complexity of this flavonoid glycoside suggests the potential for such interactions with various enzymes and receptors, thereby influencing their conformation and function.

Nucleic Acid Interaction Studies

The interaction of flavonoids with nucleic acids can have significant implications for cellular processes such as gene expression and DNA replication. Studies on the parent compound, rutin, have indicated that it can interact with DNA. nih.gov Similarly, quercetin has been shown to interact with DNA, which may contribute to its observed effects on cell cycle arrest and apoptosis in cancer cell lines. researchgate.net Although direct experimental data on the interaction of this compound with DNA or RNA is limited, the planar structure of its aglycone, quercetin, suggests a potential for intercalation between the base pairs of nucleic acids. Further research is required to fully characterize the nature and functional consequences of such interactions for this compound.

Membrane Permeation and Transporter Modulation

A key aspect of the therapeutic efficacy of O-(beta-hydroxyethyl)-rutosides (HR), the class of compounds to which this compound belongs, is their ability to modulate the permeability of biological membranes. wikipedia.orgnih.gov These compounds are known to reduce leakage from small blood vessels, a property attributed to their effects on the microvascular endothelium. wikipedia.orgnih.gov Experimental models have demonstrated that HR can diminish the permeability of macromolecules. nih.gov

The interaction of the parent compound quercetin with lipid bilayers has been studied more extensively. Quercetin has been shown to affect the fluidity and conformational state of membrane proteins in human erythrocytes. Its influence on membrane permeability is dependent on the lipid composition of the membrane. In studies with the HCT-116 colon cancer cell line, both rutin and quercetin demonstrated cytotoxic effects and the ability to chemosensitize the cells to anticancer drugs, suggesting an influence on membrane-related processes. nih.gov Furthermore, rutin has been shown to downregulate mouse glucose transporter 9 and urate transporter 1, indicating a potential role in modulating transporter proteins. nih.gov

Modulation of Enzymatic Activity and Biological Pathways

The pharmacological effects of this compound are also mediated through its influence on various enzymes and signaling cascades that are central to cellular function and pathology.

Enzyme Inhibition/Activation Kinetics (e.g., antioxidative enzymes, metabolic enzymes)

The antioxidant properties of rutin and quercetin, the parent compounds of this compound, are well-documented and are partly attributed to their ability to modulate the activity of various enzymes. In studies on angiotensin II-induced cardiomyocyte hypertrophy, both rutin and quercetin were found to reverse the decrease in superoxide (B77818) dismutase (SOD) activity and the increase in NADPH oxidase activity. nih.gov

Table 1: Investigated Effects of Rutin and Quercetin on Enzyme Activity

| Compound | Enzyme | Cell/System | Effect |

| Rutin | Superoxide Dismutase (SOD) | H9c2 Cardiomyocytes | Reversed Ang II-induced decrease in activity nih.gov |

| Rutin | NADPH Oxidase | H9c2 Cardiomyocytes | Reversed Ang II-induced increase in activity nih.gov |

| Quercetin | Superoxide Dismutase (SOD) | H9c2 Cardiomyocytes | Reversed Ang II-induced decrease in activity nih.gov |

| Quercetin | NADPH Oxidase | H9c2 Cardiomyocytes | Reversed Ang II-induced increase in activity nih.gov |

| Rutin | DNA isomerase IV | E. coli | Inhibition nih.gov |

Regulation of Kinase and Phosphatase Cascades

Signal transduction pathways, particularly those involving kinases and phosphatases, are critical targets for many therapeutic agents. The parent compounds of this compound, rutin and quercetin, have been shown to modulate these cascades.

In a study on angiotensin II-induced cardiomyocyte hypertrophy, rutin was found to downregulate the phosphorylation of c-Jun N-terminal kinases (JNK1/2), while it had no significant effect on phosphorylated extracellular signal-regulated kinases (ERK1/2) and p38. In contrast, quercetin downregulated the phosphorylation of ERK1/2, p38, and JNK1/2. nih.gov This suggests that while both compounds have similar protective effects, they modulate the MAPK pathway differently. nih.gov

Furthermore, quercetin has been shown to induce potent inhibition of both Akt/PKB and ERK phosphorylation in primary cortical neurons, leading to reduced phosphorylation of the pro-apoptotic protein BAD and activation of caspase-3. nih.gov

Table 2: Modulation of Kinase Pathways by Rutin and Quercetin

| Compound | Pathway/Kinase | Cell/System | Effect |

| Rutin | p-JNK1/2 | H9c2 Cardiomyocytes | Downregulation nih.gov |

| Quercetin | p-ERK1/2, p-p38, p-JNK1/2 | H9c2 Cardiomyocytes | Downregulation nih.gov |

| Quercetin | Akt/PKB, ERK | Primary Cortical Neurons | Inhibition of phosphorylation nih.gov |

Intracellular Signaling Pathway Crosstalk and Regulation

The biological effects of this compound are intricately linked to its ability to modulate critical intracellular signaling pathways that govern cellular responses to stress, inflammation, and apoptosis.

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Emerging evidence suggests that flavonoids, including derivatives of rutin, can influence this pathway. While direct studies on this compound are building, the broader family of O-(β-hydroxyethyl)-rutosides, to which it belongs, has been noted for its anti-inflammatory properties. nih.gov The modulation of the NF-κB pathway is a plausible mechanism for these effects. For instance, other flavonoid compounds have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes. This modulation is a key area of investigation for understanding the full therapeutic potential of this compound.

Nrf2 Signaling Pathway Activation and Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. mdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes. mdpi.comnih.gov Several studies have highlighted the ability of flavonoids to activate the Nrf2 signaling pathway. nih.gov This activation leads to an enhanced antioxidant capacity of the cell, providing protection against oxidative damage. nih.govnih.gov The activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, in particular, is considered a crucial mechanism for protecting vascular endothelial cells from oxidative stress. nih.gov While specific data on this compound is still developing, its structural similarity to other Nrf2-activating flavonoids suggests it may operate through a similar mechanism to bolster cellular defenses.

Mitochondrial Dysfunction and Apoptosis Signaling

Mitochondria are central to cellular life and death, and their dysfunction is a key factor in the initiation of apoptosis, or programmed cell death. nih.govnih.gov Oxidative stress can trigger mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol. nih.govnih.govnih.gov This event subsequently activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis. nih.govnih.gov Research indicates that oxidative stress-induced apoptosis in certain cell types is mediated through the release of cytochrome c and the activation of caspase-3. nih.gov Given the antioxidant properties of this compound, it is plausible that it could mitigate mitochondrial dysfunction and subsequent apoptosis by reducing the initial oxidative insult.

Cellular Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

The protective effects of this compound are also attributable to its direct and indirect antioxidant activities, which collectively contribute to the reduction of cellular oxidative stress.

Direct Free Radical Scavenging Capabilities

In vitro studies have demonstrated the direct free radical scavenging abilities of O-(β-Hydroxyethyl)-rutosides. These compounds can directly neutralize reactive oxygen species (ROS), thereby preventing them from damaging cellular components. The capacity for hydroxyl radical scavenging has been specifically investigated, revealing that the degree of hydroxyethylation on the flavonoid structure can influence its scavenging potency.

Anti-Inflammatory Mechanisms at the Cellular Level

Cytokine and Chemokine Expression Regulation

Current scientific literature, based on extensive searches, does not provide specific data on the direct effects of this compound on the regulation of cytokine and chemokine expression in in vitro or ex vivo models. While the broader class of O-(beta-hydroxyethyl)-rutosides is known for its anti-inflammatory properties, detailed studies elucidating the specific impact of the 3'-O-mono-substituted form on the expression of key signaling molecules like interleukins, tumor necrosis factor-alpha (TNF-α), or various chemokines are not publicly available. Further research is required to characterize its precise role in modulating these crucial inflammatory mediators.

Inflammatory Mediator Production Inhibition (e.g., NO, PGE2)

Similarly, there is a lack of specific published research detailing the direct inhibitory effects of this compound on the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). The inhibition of these molecules is a common mechanism for many anti-inflammatory compounds. However, dedicated studies to quantify the IC50 values or describe the specific molecular pathways by which this compound may inhibit inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2 respectively, are not available.

Gene Expression and Epigenetic Modulation by this compound

Transcriptomic Profiling in Cellular Models

Direct transcriptomic profiling studies on cells treated specifically with this compound are not currently available in the public domain. However, research on a closely related compound, troxerutin (B1681598) (a trihydroxyethylrutoside), provides some insight into the potential effects on gene expression. A study involving high-throughput RNA sequencing on blood cells from mice treated with troxerutin revealed that the expression of a limited number of genes was significantly altered. nih.gov

In this study, a total of fifteen genes were identified as being differentially expressed, with five genes being up-regulated and ten genes down-regulated. nih.gov Bioinformatic analysis of these genes using Gene Ontology (GO) was performed to understand their functional implications. nih.gov The changes in gene expression were further validated using real-time quantitative PCR (Q-PCR). nih.gov

Table 1: Differentially Expressed Genes in Mouse Blood Cells Treated with Troxerutin

| Gene Symbol | Regulation | Fold Change |

| Up-regulated | ||

| Gene A | Up | X.X |

| Gene B | Up | X.X |

| Gene C | Up | X.X |

| Gene D | Up | X.X |

| Gene E | Up | X.X |

| Down-regulated | ||

| Gene F | Down | X.X |

| Gene G | Down | X.X |

| Gene H | Down | X.X |

| Gene I | Down | X.X |

| Gene J | Down | X.X |

| Gene K | Down | X.X |

| Gene L | Down | X.X |

| Gene M | Down | X.X |

| Gene N | Down | X.X |

| Gene O | Down | X.X |

While these findings for troxerutin are informative, it is crucial to emphasize that they may not be directly extrapolated to this compound due to differences in their chemical structures. Dedicated transcriptomic studies on cells treated with this compound are necessary to elucidate its specific gene regulatory effects.

Histone Modification and DNA Methylation Effects

There is currently no direct scientific evidence from in vitro or ex vivo studies describing the effects of this compound on histone modifications or DNA methylation. Epigenetic modifications, including the acetylation, methylation, and phosphorylation of histone proteins, as well as the methylation of DNA, play a critical role in regulating gene expression. While some flavonoids have been shown to influence epigenetic mechanisms, specific research into whether this compound can alter the activity of histone acetyltransferases (HATs), histone deacetylases (HDACs), DNA methyltransferases (DNMTs), or other epigenetic enzymes has not been reported. Investigating the potential epigenetic-modifying properties of this compound could provide valuable insights into its long-term effects on cellular function.

Pharmacokinetic and Metabolic Profiling of 3 O Beta Hydroxyethyl Rutoside in Preclinical Models

Absorption and Distribution Studies in Model Organisms

Preclinical studies in rodents and non-human primates have provided valuable insights into the absorption and distribution of 3'-O-(beta-Hydroxyethyl)rutoside and its related compounds.

Oral Bioavailability and First-Pass Metabolism

The oral bioavailability of many therapeutic compounds is significantly influenced by first-pass metabolism, a process where the drug is metabolized in the liver before reaching systemic circulation. mypcnow.org In the case of hydroxyethylrutosides, studies in rats have shown that following oral administration of 3',4',7-tri-O-(β-hydroxyethyl)rutoside, 4',7-di-O-(β-hydroxyethyl)rutoside, and 7-O-(β-hydroxyethyl)rutoside, significant levels of the administered compounds and their conjugates were detected in the bile. tandfonline.com However, a substantial portion of the administered dose of each rutoside is excreted in the feces as the aglycone, with low levels of urinary excretion. tandfonline.com This suggests that while some absorption occurs, a significant fraction undergoes first-pass elimination or is not absorbed.

Notably, 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside demonstrated poor absorption after oral administration in rats. tandfonline.com Furthermore, studies in rabbits and rhesus monkeys receiving oral doses of 3′,4′,7-tri-O-(β-hydroxy[14C2]ethyl)rutoside and 3′,4′,5,7-tetra-O-(β-hydroxy[14C2]ethyl)rutoside showed urinary excretion levels of less than 2.5% of the dose, similar to observations in rats. tandfonline.com

| Compound | Animal Model | Route of Administration | Key Findings on Bioavailability |

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Rat | Oral | Significant levels of the compound and its conjugates in bile; major portion excreted as aglycone in feces. tandfonline.com |

| 4',7-di-O-(β-hydroxyethyl)rutoside | Rat | Oral | Significant levels of the compound and its conjugates in bile; major portion excreted as aglycone in feces. tandfonline.com |

| 7-O-(β-hydroxyethyl)rutoside | Rat | Oral | Significant levels of the compound and its conjugates in bile; major portion excreted as aglycone in feces. tandfonline.com |

| 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside | Rat | Oral | Poorly absorbed. tandfonline.com |

| 3′,4′,7-tri-O-(β-hydroxy[14C2]ethyl)rutoside | Rabbit, Rhesus Monkey | Oral | Urinary excretion <2.5% of the dose. tandfonline.com |

| 3′,4′,5,7-tetra-O-(β-hydroxy[14C2]ethyl)rutoside | Rabbit, Rhesus Monkey | Oral | Urinary excretion <2.5% of the dose. tandfonline.com |

Tissue Distribution and Accumulation Patterns

Following intravenous administration in mice, both 3',4',7-tri-O-(beta-hydroxy[14C2]ethyl)rutoside and 7-mono-O-(beta-hydroxy[14C2]ethyl)rutoside showed a rapid decrease in blood concentrations. nih.govcapes.gov.br Autoradiography studies revealed that neither compound was detected in the brain, indicating limited ability to cross the blood-brain barrier. nih.govcapes.gov.br However, short-term accumulation was observed in the liver and kidney. nih.govcapes.gov.br A significant amount of the radiolabeled compounds was found associated with the gastrointestinal contents 2-3 hours after administration. nih.govcapes.gov.br By 72 hours post-administration, less than 7% of the initial dose remained in the animals, primarily located in the colon and cecal contents. nih.govcapes.gov.br

Studies in pregnant mice showed that 3 hours after administration of either compound to the dams, no radioactivity was detected in the fetuses. nih.govcapes.gov.br At 5 minutes post-dosage, very low levels of radioactivity were found in the fetuses, substantially below the maternal blood level. nih.govcapes.gov.br

Metabolic Transformations and Metabolite Identification

The metabolism of this compound and related compounds involves several enzymatic pathways, leading to the formation of various metabolites.

Role of Phase I (e.g., Cytochrome P450) and Phase II (e.g., Glucuronidation, Sulfation) Enzymes

Metabolism of xenobiotics often occurs in two phases. Phase I reactions, frequently mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. mypcnow.orgvisikol.com Phase II reactions involve the conjugation of these groups with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), to increase water solubility and facilitate excretion. visikol.com

In the context of hydroxyethylrutosides, studies have shown that after intravenous administration to mice and rats, the unchanged rutosides and their glucuronide conjugates are detected in the urine and bile. nih.govcapes.gov.brtandfonline.com This indicates the involvement of Phase II glucuronidation in their metabolism. Specifically, after intravenous administration of 3',4',7-tri-O-(β-hydroxyethyl)rutoside to rats, the compound is excreted in the bile and urine both in its original form and as glucuronide conjugates. tandfonline.com The involvement of sulfatases has also been mentioned in the context of rutin (B1680289) metabolism. nih.gov

Characterization of Major and Minor Metabolites (e.g., Aglycones, Conjugates)

A key metabolic transformation for hydroxyethylrutosides is the cleavage of the glycosidic bond, resulting in the formation of the corresponding aglycone. Following intravenous administration of 3',4',7-tri-O-(beta-hydroxy[14C2]ethyl)rutoside or 7-mono-O-(beta-hydroxy[14C2]ethyl)rutoside to male mice, a significant portion (68%) of the dose is excreted in the feces as the corresponding hydroxyethyl-quercetin (the aglycone) within 72 hours. nih.govcapes.gov.br

In non-cannulated rats, the primary route of excretion for 3',4',7-tri-O-(β-hydroxyethyl)-rutoside and 4',7-di-O-(β-hydroxyethyl)rutoside is via the feces as their respective aglycones. tandfonline.com Similarly, 7-O-(β-hydroxyethyl)rutoside is metabolized to its aglycone. tandfonline.com The major metabolites identified are therefore the aglycones and glucuronide conjugates of the parent compounds.

| Parent Compound | Animal Model | Major Metabolites | Excretion Route |

| 3',4',7-tri-O-(beta-hydroxy[14C2]ethyl)rutoside | Mouse | Hydroxyethyl-quercetin (aglycone), Glucuronide conjugates | Feces, Urine, Bile nih.govcapes.gov.br |

| 7-mono-O-(beta-hydroxy[14C2]ethyl)rutoside | Mouse | Hydroxyethyl-quercetin (aglycone), Glucuronide conjugates | Feces, Urine, Bile nih.govcapes.gov.br |

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Rat | Aglycone, Glucuronide conjugates | Feces, Bile, Urine tandfonline.com |

| 4',7-di-O-(β-hydroxyethyl)rutoside | Rat | Aglycone | Feces tandfonline.com |

| 7-O-(β-hydroxyethyl)rutoside | Rat | Aglycone | Feces tandfonline.com |

Intestinal Microflora-Mediated Metabolism

The intestinal microflora plays a crucial role in the metabolism of many orally administered compounds, including flavonoids. For hydroxyethylrutosides, the gut microbiota is responsible for the degradation of these compounds to their aglycones, both in vivo and in vitro in rats. tandfonline.com

Specifically, the B rings of rutin and 7-O-(β-hydroxyethyl)rutoside are metabolized by the intestinal microflora to produce the same phenolic acid metabolites. tandfonline.com The A ring of 7-O-(β-hydroxyethyl)rutoside gives rise to mono-O-(β-hydroxyethyl)phloroglucinol. tandfonline.com The excretion of these microflora-derived metabolites in the urine can be suppressed by the concurrent administration of the antibiotic neomycin, confirming the role of gut bacteria. tandfonline.com

Interestingly, long-term administration of 3′,4′,7-tri-O-(β-hydroxyethyl)rutoside to rats for up to 5 months did not result in cleavage to metabolites other than the aglycone. tandfonline.com This suggests a certain stability of this particular derivative against further degradation by the intestinal microflora under these conditions.

Excretion Pathways and Clearance Kinetics in Preclinical Species

The elimination of 3'-O-(β-hydroxyethyl)rutoside and its related compounds from the body following administration in preclinical models occurs through several key pathways. The primary routes of excretion are via the biliary and urinary systems. The extent to which each pathway is utilized is dependent on the specific molecular structure of the hydroxyethylrutoside derivative and the animal species being studied. In preclinical studies involving closely related mono-O-(β-hydroxyethyl)rutoside compounds, a rapid clearance from the plasma is generally observed.

Biliary and Urinary Excretion Profiles

In preclinical models, the excretion of hydroxyethylrutosides is characterized by a combination of renal and hepatobiliary clearance. Studies on 7-mono-O-(β-hydroxyethyl)rutoside, a structurally similar compound, provide significant insights into these processes.

Following intravenous administration of 7-mono-O-(β-hydroxyethyl)rutoside to male mice, the primary route of elimination was found to be through the feces, which accounted for 68% of the administered dose within 72 hours. nih.govcapes.gov.br This fecal excretion is largely composed of the corresponding aglycone, hydroxyethyl-quercetin. nih.govcapes.gov.br Urinary excretion represented a smaller proportion of the elimination, with a mean of 27% of the dose recovered in the urine over the same period. nih.govcapes.gov.br The substances detected in the urine included the unchanged rutoside and its glucuronide conjugates. nih.govcapes.gov.br

In biliary-cannulated mice, the critical role of the liver in the clearance of this compound was highlighted. A mean of 71% of the administered dose was excreted in the bile within 24 hours. nih.govcapes.gov.br The majority of this biliary excretion occurred within the first 3 hours and consisted of the unchanged rutoside along with its glucuronide conjugates. nih.govcapes.gov.br

Similar findings were observed in beagle dogs, where after either intravenous or oral administration of 7-mono-O-(β-hydroxyethyl)rutoside, the main pathway for excretion was the fecal elimination of its aglycone form. nih.gov Urinary excretion in this species was minimal, accounting for less than 15% after intravenous administration and 4% following oral administration. nih.gov

Studies on more substituted hydroxyethylrutosides, such as 3',4',7-tri-O-(β-hydroxyethyl)rutoside, in rats with cannulated bile ducts also demonstrated that approximately two-thirds of the dose is excreted in the bile within 24 hours, with urinary excretion not exceeding 25%. capes.gov.br

Enterohepatic Recirculation Mechanisms

The excretion profiles of hydroxyethylrutosides strongly suggest the involvement of enterohepatic recirculation. nih.govwikipedia.org This process involves the excretion of a substance or its metabolites from the liver into the bile, followed by its entry into the small intestine, reabsorption, and subsequent return to the liver via the portal circulation. wikipedia.org

For compounds like 7-mono-O-(β-hydroxyethyl)rutoside, the mechanism involves hepatic conjugation, primarily with glucuronic acid, leading to the formation of water-soluble conjugates that are actively secreted into the bile. nih.govcapes.gov.brnih.gov These conjugates then travel to the intestine. In the intestinal lumen, gut microflora can hydrolyze these glucuronide conjugates, a process known as deconjugation. nih.gov This enzymatic action cleaves the glucuronic acid moiety, releasing the parent compound or its aglycone. nih.gov

The resulting less polar aglycone, hydroxyethyl-quercetin, can then be reabsorbed from the intestine back into the bloodstream. nih.govcapes.gov.br This reabsorption and return to the liver for potential re-conjugation and re-secretion into the bile constitutes the enterohepatic cycle. This recycling mechanism can prolong the presence of the compound and its metabolites in the body. The substantial fecal excretion of the aglycone in non-cannulated animals is a direct consequence of this process, where a portion of the compound secreted in the bile is ultimately eliminated in the feces after intestinal metabolism. nih.gov

Preclinical in Vivo Investigations of 3 O Beta Hydroxyethyl Rutoside: Mechanistic and Model Based Studies

Impact on Microcirculatory Dynamics and Vascular Homeostasis in Animal Models

Preclinical research has consistently highlighted the significant impact of 3'-O-(beta-Hydroxyethyl)rutoside on the microcirculation and the maintenance of vascular homeostasis.

A primary pharmacological action of this compound is its ability to reduce microvascular permeability, which helps to prevent edema. researchgate.net Studies in rat models have demonstrated that this compound can effectively decrease capillary permeability. nih.gov In one study, the administration of O-(beta-hydroxyethyl)-rutosides in rats led to a significant increase in skin capillary resistance. nih.gov This effect was observed within 2-4 hours of administration and persisted for at least 8 hours, and in some instances, up to 24 hours. nih.gov

| Animal Model | Key Finding | Reference |

| Sprague-Dawley Rats | Increased skin capillary resistance | nih.gov |

This compound has been shown to improve microvascular integrity and endothelial function in animal models. It acts primarily on the microvascular endothelium to reduce hyperpermeability. nih.gov The compound is believed to exert a protective effect on the vascular endothelium. nih.gov Flavonoids, in general, are known to be beneficial for endothelial function, which is crucial for maintaining vascular tension, and providing anti-oxidant, anti-thrombotic, and anti-inflammatory effects. mdpi.com

Effects on Specific Organ Systems in Animal Models (Mechanism-Focused)

The mechanistic actions of this compound extend to specific organ systems, as evidenced by studies in various animal models.

Preclinical evidence suggests that this compound can modulate the lymphatic system and improve drainage. In a study involving lymphography in patients, pretreatment with the compound significantly reduced the extravasation of contrast material, suggesting it reduces the permeability of lymph vessels. nih.gov This finding points to its potential in managing conditions characterized by lymphatic impairment. Strategies that suppress inflammation can be beneficial for lymphatic repair and function. pfmjournal.org

Studies in rats have shown that this compound can stimulate wound healing. nih.govkarger.com The administration of the compound was found to promote healing by granulation and increase the tensile strength of scar tissue. nih.govkarger.com It may also counteract the inhibitory effect of substances like prednisone (B1679067) on the formation of granulation tissue. nih.govkarger.com The process of wound healing involves complex interactions, including the proliferation of fibroblasts and the deposition of extracellular matrix (ECM) proteins to form granulation tissue. mdpi.com Advanced 3D skin equivalents that incorporate multiple cell types and ECM components are valuable tools for studying tissue regeneration. mdpi.comunina.it

| Animal Model | Key Finding | Reference |

| Rat | Stimulated wound healing by granulation | nih.govkarger.com |

| Rat | Augmented tensile strength of cicatricial tissue | nih.govkarger.com |

While direct preclinical in vivo studies focusing solely on the systemic anti-inflammatory effects of this compound are not extensively detailed in the provided results, its known mechanisms of action, such as reducing microvascular permeability and protecting the endothelium, are closely linked to the modulation of inflammation. nih.govnih.gov For instance, flavonoids can exert anti-inflammatory effects by inhibiting key inflammatory pathways. mdpi.com The compound's ability to improve microcirculation can also indirectly contribute to the resolution of inflammation. nih.gov

Mechanistic Investigations in Disease Models (Preclinical, Non-Therapeutic Efficacy Claims)

Preclinical research has been pivotal in uncovering the cellular and molecular mechanisms through which O-(beta-hydroxyethyl)-rutoside derivatives exert their effects. These studies, while not making direct therapeutic claims, provide a foundational understanding of the compound's biological interactions in non-human models.

Oxidative Stress-Induced Pathologies

O-(beta-hydroxyethyl)-rutosides are recognized for their antioxidant properties. nih.gov The protective effects of 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), a significant component of the standardized mixture of O-(beta-hydroxyethyl)-rutosides, have been investigated in preclinical models of oxidative stress. One notable area of research has been its role in mitigating doxorubicin-induced cardiotoxicity, a condition believed to be mediated by the generation of oxygen free radicals.

In a study involving BALB/c mice, co-administration of a standardized mixture of O-(beta-hydroxyethyl)-rutosides demonstrated a protective effect against the cardiac damage induced by doxorubicin. This protection is attributed to the iron-chelating and radical-scavenging activities of the flavonoids. The study observed that the doxorubicin-induced increase in the basal frequency of isolated right atria was diminished with the co-administration of the rutoside mixture. Furthermore, histological examination of the heart ventricles confirmed a reduction in cardiotoxic damage. While the parent compound, monoHER, is cleared relatively quickly from the body, it is suggested that its metabolites, which include methylated and glucuronidated forms, may contribute to the sustained protective effects. nih.gov These metabolites are thought to possess relatively high cellular uptake and lower clearance rates, thus prolonging the antioxidant action. nih.gov

In vitro studies have further substantiated the direct antioxidant capacity of 7-mono-O-(β-hydroxyethyl)-rutoside. It has been shown to offer instantaneous protection against intracellular oxidative stress in human umbilical vein endothelial cells. nih.gov This effect is underpinned by its ability to act as a site-specific scavenger of radicals and its interaction with the endogenous antioxidant network, including ascorbate (B8700270) and glutathione. nih.gov

Table 1: Mechanistic Insights from a Preclinical Model of Doxorubicin-Induced Cardiotoxicity

| Model System | Compound Administered | Key Mechanistic Findings | Observed Effects | Reference |

|---|---|---|---|---|

| BALB/c mice | Standardized mixture of O-(beta-hydroxyethyl)-rutosides | Iron chelation, Radical scavenging | Diminished increase in basal frequency of isolated right atria, Reduced histological heart ventricle damage | nih.gov |

| BALB/c mice | 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) | Formation of active metabolites (methylated and glucuronidated forms) | Potential for sustained antioxidant activity due to higher cellular uptake and lower clearance of metabolites | nih.gov |

Cellular Proliferation and Apoptosis in Preclinical Cancer Models

An in vitro study investigating the effects of monoHER on different cancer cell lines found that it could reduce the viability of HepG2 (liver cancer) and MCF7 (breast cancer) cells, but not H1299 (lung cancer) cells. nih.gov Notably, apoptosis was induced specifically in the HepG2 cells. nih.gov The mechanism of this induced apoptosis was found to be mitochondrial-dependent. nih.gov MonoHER was observed to enhance the expression of caspase-9 and caspase-3, key executioner proteins in the apoptotic cascade. nih.gov Furthermore, it led to mitochondrial damage and the release of cytochrome C into the cytoplasm, a critical step in initiating the intrinsic apoptotic pathway. nih.gov

These findings suggest that monoHER can inhibit cell growth and trigger programmed cell death in specific cancer cell types by targeting the mitochondria. It is important to note that these are in vitro findings, and their translation to a complex in vivo microenvironment requires further investigation. nih.gov

Table 2: Effects of 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) on Cancer Cell Lines (in vitro)

| Cell Line | Effect on Viability | Induction of Apoptosis | Mechanistic Details | Reference |

|---|---|---|---|---|

| HepG2 (Liver Cancer) | Reduced | Yes | Mitochondrial-dependent pathway, Enhanced expression of caspase-9 and caspase-3, Mitochondrial damage, Cytochrome C release | nih.gov |

| MCF7 (Breast Cancer) | Reduced | No | Not detailed | nih.gov |

| H1299 (Lung Cancer) | No effect | No | Not applicable | nih.gov |

Comparative Preclinical Pharmacodynamics with Other Flavonoids and Derivatives

Comparative studies are essential for understanding the relative potency and efficacy of a compound within its therapeutic class. While direct preclinical in vivo pharmacodynamic comparisons between this compound and other flavonoids are limited, clinical and pharmacokinetic studies provide some comparative context.

A clinical study in patients with chronic venous insufficiency compared the efficacy of O-(beta-hydroxyethyl)-rutosides (HR) with a combination of diosmin (B1670713) and hesperidin. The results indicated that HR was comparatively more effective in improving microcirculatory parameters and the signs and symptoms of the condition. researchgate.net

Structure Activity Relationship Sar and Computational Modeling of 3 O Beta Hydroxyethyl Rutoside

Influence of Hydroxyethylation Pattern on Biological Activity and Selectivity

The degree and position of hydroxyethyl (B10761427) group substitution on the rutoside scaffold have a profound impact on the biological activity and selectivity of the resulting compounds. Research indicates that the pattern of hydroxyethylation is a critical determinant of the antioxidant properties of these derivatives.

A study investigating the antioxidant properties of five main constituents of a flavonoid preparation containing O-(β-hydroxyethyl)-rutosides revealed that the potency of hydroxyl radical scavenging in a system with EDTA is directly proportional to the degree of hydroxyethylation. researchgate.net This suggests that a higher number of hydroxyethyl groups leads to enhanced general radical scavenging activity. However, for site-specific scavenging, which involves the chelation of iron, the reverse is true. In this context, 7-mono-O-(β-hydroxyethyl)-rutoside was found to be the most potent, indicating that a lower degree of hydroxyethylation can be more effective in certain targeted antioxidant mechanisms. researchgate.net

Comparative SAR Studies with Mono-, Di-, Tri-, and Tetra-hydroxyethylrutosides

Comparative studies of rutosides with varying degrees of hydroxyethylation—from mono- to tetra-substituted derivatives—provide valuable insights into the structure-activity landscape. Clinical and preclinical evidence suggests that not all hydroxyethylated derivatives possess the same level of activity.

A clinical comparison between oxerutins (a mixture of O-(beta-hydroxyethyl)-rutosides) and troxerutin (B1681598) (tri-O-(beta-hydroxyethyl)-rutoside) in patients with chronic venous insufficiency demonstrated that the mixture containing di-O-(beta-hydroxyethyl)-rutosides and 7-mono-O-(beta-hydroxyethyl)-rutoside was more effective in reducing leg volume. nih.gov This finding was supported by in vitro data showing that di-O-(beta-hydroxyethyl)-rutosides and 7-mono-O-(beta-hydroxyethyl)-rutoside are more active as free radical scavengers compared to the tri-hydroxyethylated form. nih.gov

These results challenge the simplistic notion that a higher degree of substitution is always better. The enhanced activity of the mono- and di-hydroxyethylated forms in certain assays suggests that specific substitution patterns can optimize the molecule's interaction with biological targets. The following table summarizes the comparative antioxidant activities of different hydroxyethylrutosides.

| Compound/Mixture | Degree of Hydroxyethylation | Observed Activity |

| 7-mono-O-(β-hydroxyethyl)-rutoside | Mono | High site-specific scavenging activity; more active than tri-hydroxyethylated form in free radical scavenging. researchgate.netnih.gov |

| di-O-(β-hydroxyethyl)-rutosides | Di | More active than tri-hydroxyethylated form in free radical scavenging. nih.gov |

| Troxerutin | Tri | Less active than mono- and di-hydroxyethylated forms in free radical scavenging. nih.gov |

| 5,7,3',4'-tetrahydroxyethyl rutoside | Tetra | Most active in general hydroxyl radical scavenging (with EDTA), but almost inactive in inhibiting lipid peroxidation. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between small molecules like 3'-O-(beta-Hydroxyethyl)rutoside and their biological targets at an atomic level. nih.gov While specific docking studies on this compound are not widely published, the principles can be inferred from studies on related flavonoid glycosides.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key amino acid residues involved in the interaction. For a molecule like this compound, docking studies could be employed to predict its binding to enzymes like xanthine (B1682287) oxidase or cyclooxygenase, which are often targets for flavonoids. The hydroxyethyl group at the 3'-position would likely influence the binding orientation and could form specific hydrogen bonds or other interactions within the binding pocket, potentially enhancing its inhibitory activity compared to the parent compound, rutin (B1680289).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. core.ac.ukjst.go.jpnih.gov For hydroxyethylrutosides, QSAR models can be developed to predict the biological activity of new, unsynthesized analogues based on their structural properties.

In a typical QSAR study for flavonoids, various molecular descriptors would be calculated for a set of hydroxyethylrutosides with known activities. These descriptors can be categorized as:

Electronic: such as partial charges and HOMO/LUMO energies.

Steric: like molecular volume and surface area.

Hydrophobic: for instance, the logarithm of the partition coefficient (logP).

Topological: which describe the connectivity of atoms in the molecule.

By using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model can be built that correlates these descriptors with the observed biological activity. nih.gov For this compound and its analogues, a QSAR model could predict, for example, their antioxidant capacity or anti-inflammatory effects based on the number and position of hydroxyethyl groups, as well as other structural features. Such models are invaluable for prioritizing which novel compounds to synthesize and test, thereby accelerating the drug discovery process. plos.org

In Silico Approaches for Novel Analog Design and Virtual Screening

In silico methods, including virtual screening and rational drug design, offer a rapid and cost-effective way to identify new and potentially more potent analogues of this compound. nih.gov

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov Starting with the known activity of this compound, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This pharmacophore could then be used to search virtual compound databases for molecules that match these criteria.

Novel analog design takes a more targeted approach. Based on the SAR data and the binding mode predicted by molecular docking, medicinal chemists can design new analogues of this compound with specific structural modifications. For instance, the length or branching of the hydroxyethyl chain could be altered, or additional functional groups could be introduced to enhance interactions with the target protein. These designed analogues can then be evaluated in silico for their predicted activity and drug-like properties before any synthetic work is undertaken. This iterative cycle of design, in silico evaluation, and synthesis is a cornerstone of modern drug discovery.

Emerging Research Directions and Methodological Advances for 3 O Beta Hydroxyethyl Rutoside

Application of Advanced Omics Technologies (Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

The era of "omics" is providing an unprecedented, high-resolution view of the biological interactions of 3'-O-(beta-Hydroxyethyl)rutoside. By simultaneously measuring hundreds to thousands of molecules, proteomics and metabolomics are helping to construct a detailed map of the compound's effects at the molecular level.

Proteomics: Quantitative proteomics has become a powerful tool for identifying the molecular targets and pathways modulated by this compound. A notable application is in the study of inflammatory arthritis, where isobaric tags for relative and absolute quantitation (iTRAQ) were used to analyze changes in the joint proteome of an adjuvant-induced arthritic rat model following treatment with troxerutin (B1681598). This unbiased approach identified 65 deregulated proteins in the diseased state. Treatment with troxerutin led to the normalization of several key proteins, including alpha-1-antitrypsin, T-kininogen, vimentin, desmin, and nucleophosmin. This research not only validated the anti-arthritic effects but also pinpointed the complement pathway as a significant target. google.comfrontiersin.org

Metabolomics: This technology, which studies the complete set of small-molecule metabolites within a biological system, is crucial for understanding the systemic effects of this compound. Research in models of non-obese metabolic syndrome has shown that troxerutin administration can beneficially alter hepatic lipid metabolism and improve insulin (B600854) sensitivity. frontiersin.orgresearchgate.net Metabolomic analyses have helped to reveal that these effects are linked to changes in the activity of cytochrome P450 (CYP) family enzymes and a reduction in ectopic lipid deposition. frontiersin.orgresearchgate.net Furthermore, in high-fat diet-induced nonalcoholic fatty liver disease (NAFLD), troxerutin was found to improve hepatic lipid homeostasis by restoring NAD+ levels, a key metabolic coenzyme. nih.gov This was linked to the suppression of oxidative stress-mediated NAD+ depletion. nih.gov The use of metabolomics is instrumental in connecting the compound's molecular actions to its physiological outcomes, offering insights into its therapeutic potential for metabolic diseases. nih.gov

| Application Area | Omics Technology | Key Findings | Reference |

| Inflammatory Arthritis | Proteomics (iTRAQ) | Identified 65 deregulated joint proteins in an arthritic model. Troxerutin treatment normalized key proteins and implicated the complement pathway as a target. | google.comfrontiersin.org |

| Metabolic Syndrome | Metabolomics | Revealed improvements in hepatic lipid metabolism and insulin sensitivity; showed changes in cytochrome P450 enzyme activity. | frontiersin.orgresearchgate.net |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Metabolomics | Demonstrated that troxerutin restores NAD+ levels, improving hepatic lipid homeostasis by suppressing oxidative stress. | nih.gov |

Development and Utilization of Advanced In Vitro and Ex Vivo Biological Models (e.g., Organoids, Microfluidic Systems)

To bridge the gap between traditional 2D cell culture and in vivo animal studies, researchers are increasingly turning to advanced biological models that better mimic human physiology. While the specific application of organoids and microfluidic "organ-on-a-chip" systems in this compound research is still an emerging area, their potential is significant. nih.govharvard.eduresearchgate.net These models offer a more physiologically relevant microenvironment, incorporating 3D architecture, multi-cellular complexity, and mechanical cues. researchgate.netnih.govyoutube.comyoutube.comucsd.edu